2,4-Dibromo-6-methylbenzonitrile
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Overview
Description
2,4-Dibromo-6-methylbenzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 6th position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-methylbenzonitrile can be synthesized through a multi-step process starting from benzene derivatives. One common method involves the bromination of 2,6-dimethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
2,4-Dibromo-6-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of organic nonlinear optical materials due to its unique electronic properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical agents.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-methylbenzonitrile involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The nitrile group can also engage in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzonitrile: Similar in structure but with only one bromine atom.
2,6-Dibromo-4-methylbenzonitrile: Another isomer with different bromine substitution positions.
Uniqueness
2,4-Dibromo-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity .
Properties
IUPAC Name |
2,4-dibromo-6-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSZRWYDUWTVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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